4-Heptylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylmagnesium bromide: is an organomagnesium compound with the chemical formula CH₃(CH₂)₆MgBr . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether or tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptylmagnesium bromide is synthesized through the reaction of 1-bromoheptane with magnesium metal in an anhydrous solvent such as diethyl ether or THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH3(CH2)6Br+Mg→CH3(CH2)6MgBr
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors with precise control over temperature and reaction conditions. The process includes the slow addition of 1-bromoheptane to a suspension of magnesium turnings in diethyl ether or THF, followed by continuous stirring until the reaction is complete .
Chemical Reactions Analysis
Types of Reactions: 4-Heptylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, and esters.
Solvents: Diethyl ether, THF.
Conditions: Inert atmosphere, low temperatures to prevent side reactions.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from coupling reactions with organic halides
Scientific Research Applications
Chemistry: 4-Heptylmagnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of alcohols, ketones, and other functionalized organic compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of various chemicals, including polymers and specialty chemicals. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 4-heptylmagnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound has a partial positive charge, making the carbon atom adjacent to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- Hexylmagnesium bromide (CH₃(CH₂)₅MgBr)
- Octylmagnesium bromide (CH₃(CH₂)₇MgBr)
- Butylmagnesium bromide (CH₃(CH₂)₃MgBr)
Comparison: 4-Heptylmagnesium bromide is unique due to its specific chain length, which can influence its reactivity and the properties of the products formed. Compared to shorter-chain Grignard reagents like butylmagnesium bromide, this compound can provide longer carbon chains in the final product, which can be advantageous in the synthesis of certain compounds. On the other hand, longer-chain Grignard reagents like octylmagnesium bromide may have different solubility and reactivity profiles .
Properties
IUPAC Name |
magnesium;heptane;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLKCWXHNCUQW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CCC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.